Enantiomeric Purity and Chiral Stability: (R)- vs. (S)- and Racemic 1-(3-Chlorophenyl)-N-methylethanamine
The target compound is supplied as the single (R)-enantiomer with a specified purity of ≥98%, confirmed by chiral HPLC, ensuring a single pharmacological entity is administered . In contrast, the racemic mixture (CAS 149529-99-7) contains a 1:1 ratio of enantiomers, which may exhibit opposing or confounding activities at biological targets. Racemic 3-chlorophenethylamine derivatives show differential binding affinities between enantiomers; for instance, (R)- and (S)-enantiomers of related α-methylphenethylamines can differ in their monoamine transporter inhibition IC50 values by factors of 3- to 10-fold [1]. Using the enantiopure (R)-form eliminates this variable, enabling accurate dose-response modeling.
| Evidence Dimension | Enantiomeric purity |
|---|---|
| Target Compound Data | ≥98% (R)-enantiomer by chiral HPLC |
| Comparator Or Baseline | Racemic mixture (CAS 149529-99-7), 50:50 R/S |
| Quantified Difference | Not quantitatively extrapolatable for receptor binding without direct assay; however, enantiomers of related scaffolds show 3-10x affinity differences [1]. |
| Conditions | Chiral HPLC; in vitro recombinant receptor assays for scaffold analogs |
Why This Matters
Procurement of the enantiopure (R)-form directly supports reproducible pharmacological profiling, which is impossible with racemic material that requires costly and time-consuming enantiomeric separation.
- [1] Simmler, L. D., Buser, T. A., Donzelli, M., et al. (2013). Pharmacological characterization of designer cathinones in vitro. British Journal of Pharmacology, 168(2), 458-470. This study provides enantiomer-specific monoamine transporter inhibition data for structurally analogous phenethylamines, serving as a cross-study comparable benchmark. View Source
